![molecular formula C7H6N2OS B2633113 2h-Pyrido[3,2-b][1,4]thiazin-3(4h)-one CAS No. 1522380-21-7](/img/structure/B2633113.png)
2h-Pyrido[3,2-b][1,4]thiazin-3(4h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2h-Pyrido[3,2-b][1,4]thiazin-3(4h)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in the synthesis of various organic compounds, and its unique structure makes it an attractive target for drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Ligand Potential
Weber and Erker (2002) synthesized 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one, which has potential as a ligand for the γ-aminobutyric acid A/benzodiazepine receptor complex. This synthesis involved starting from 2-chloro-3-nitropyridine and progressing through intermediate stages to produce derivatives of 1H-pyrido[2,3-b][1,4]thiazin-2-ylphosphate, which are of interest as potential ligands for this receptor complex (Weber & Erker, 2002).
Generation of Novel Ring Systems
Padwa and Zhang (1994) focused on generating dihydro-5H-thiazolo[3,2-a]pyridin-3-ones by proton loss from isothiomunchnones. They also synthesized the tetrahydro-2H-pyrido[2,1-b]-[1,3]thiazin-4-one ring system, highlighting the chemical flexibility and potential for creating novel ring structures in this area of study (Padwa & Zhang, 1994).
Crystal Structures and Synthesis
Yennawar et al. (2019) reported the synthesis and crystal structures of two solvated 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. Their work contributes to the understanding of the crystal structures of these compounds, which is crucial for their potential application in various fields of scientific research (Yennawar et al., 2019).
Novel Derivatives and Analgesic Activity
Zawisza and Malinka (1986) described a rearrangement process to produce derivatives of the 2H-pyrido[3,2-e]-1,2-thiazine-1,1-dioxide system. Interestingly, some of these new compounds exhibited strong analgesic activity in pharmacological screenings, suggesting their potential use in medicinal chemistry (Zawisza & Malinka, 1986).
Anticonvulsant Activities and AMPA Receptor Antagonism
Inami et al. (2015) investigated 2-amino-4H-pyrido[3,2-e][1,3]thiazin-4-one derivatives as orally active AMPA receptor antagonists. Their research showed significant suppression of maximal electroshock seizure in mice following oral administration of these compounds, highlighting their importance in neurological research (Inami et al., 2015).
Structural Studies and Potential as Calcium Channel Modulators
Suárez et al. (2006) synthesized 2-iminium chloride salts of 5,8-dihydro-2H-pyrido[3,2-e][1,3]thiazines derivatives, which were characterized by X-ray crystallography and theoretical calculations. These salts exhibit structural features that suggest their potential as calcium channel modulators (Suárez et al., 2006).
Dehydrogenation Reaction Studies
Kakehi et al. (1992) reinvestigated the dehydrogenation reaction of 5,5a-dihydropyrido[2,1-c]thieno[3,2-e][1,4]thiazine derivatives, contributing to a better understanding of the chemical behavior of these compounds under certain conditions (Kakehi et al., 1992).
Psychotropic Activity and Novel Heterocyclic System
Paronikyan et al. (2005) synthesized derivatives of pyrido[3,2-e]-1,3-thiazine and studied some of their psychotropic properties. This work is essential in exploring the potential of these compounds in the field of psychopharmacology (Paronikyan et al., 2005).
Eigenschaften
IUPAC Name |
4H-pyrido[3,2-b][1,4]thiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-6-4-11-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUSWMIMPJDWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2h-Pyrido[3,2-b][1,4]thiazin-3(4h)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.